Bicyclo[4.2.0]oct-7-en-2-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[4.2.0]oct-7-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O/c9-8-3-1-2-6-4-5-7(6)8/h4-7H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWDGARQJICZOOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CC2C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30499029 | |
| Record name | Bicyclo[4.2.0]oct-7-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21604-44-4 | |
| Record name | Bicyclo[4.2.0]oct-7-en-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30499029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Reaction Mechanisms of Bicyclo 4.2.0 Oct 7 En 2 One and Its Bicyclo 4.2.0 Analogs
Pericyclic Reactions in Bicyclo[4.2.0] Systems
Pericyclic reactions, which include electrocyclic reactions, cycloadditions, and sigmatropic rearrangements, are a cornerstone of the chemistry of bicyclo[4.2.0] systems. These reactions proceed through cyclic transition states and are characterized by their high stereospecificity, which can be predicted by the Woodward-Hoffmann rules.
Electrocyclic Ring Opening Processes
Electrocyclic reactions involve the concerted cyclization of a conjugated polyene to form a cycloalkene, or the reverse ring-opening process. ifasonline.comamazonaws.com The stereochemical outcome—whether the substituents at the termini of the breaking or forming sigma bond rotate in the same direction (conrotatory) or in opposite directions (disrotatory)—is dictated by the number of π-electrons and whether the reaction is induced by heat or light. ifasonline.comamazonaws.com
The electrocyclic ring-opening of cis-bicyclo[4.2.0]oct-7-ene serves as a classic example of these principles. Thermally, it isomerizes to yield cis,cis-1,3-cyclooctadiene. rsc.orgresearchgate.net This reaction is notable because the observed product corresponds to a formal disrotatory ring opening, a process that is thermally "forbidden" by the Woodward-Hoffmann rules for a 4π-electron system. rsc.org
Under photochemical conditions, the rules are reversed. UV irradiation of cis-bicyclo[4.2.0]oct-7-ene leads to the formation of both cis,cis- and cis,trans-1,3-cyclooctadienes. The photochemical pathway allows for a disrotatory ring opening, which is considered "allowed" for a 4π-electron system under photolysis. ifasonline.comamazonaws.com
The thermal conversion of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been the subject of extensive mechanistic debate due to its apparent violation of the Woodward-Hoffmann rules. rsc.orgresearchgate.net While a direct, "forbidden" disrotatory pathway was initially considered, detailed mechanistic and computational studies have provided a more complex picture. researchgate.netresearchgate.net
The prevailing mechanism suggests that the reaction proceeds through a thermally "allowed" conrotatory pathway to first form the highly strained cis,trans-1,3-cyclooctadiene. researchgate.netresearchgate.net This transient and unstable intermediate then rapidly isomerizes to the thermodynamically more stable cis,cis-1,3-cyclooctadiene. researchgate.net This hypothesis is supported by robust, high-level computational studies and experimental evidence, particularly from kinetic isotope effect (KIE) measurements. researchgate.netresearchgate.net
Deuterium (B1214612) labeling studies have been crucial in elucidating this mechanism. The thermal isomerization of deuterated analogs of cis-bicyclo[4.2.0]oct-7-ene at high temperatures showed small secondary KIEs, which are inconsistent with a mechanism involving a rate-determining acs.org hydrogen shift from the cis,trans-intermediate. researchgate.netnih.gov Instead, the observed isotope effects are consistent with a direct, albeit complex, pathway from the allowed conrotatory intermediate to the final product, or potentially a direct disrotatory route that avoids a discrete cis,trans-diene intermediate but is still governed by a transition state with significant secondary isotope effects. rsc.orgresearchgate.net
Table 1: Deuterium Kinetic Isotope Effects in the Thermal Isomerization of cis-Bicyclo[4.2.0]oct-7-ene
| Deuterated Analog | Temperature (°C) | kH/kD (observed) | Interpretation |
|---|---|---|---|
| 2,2,5,5-d₄-bicyclo[4.2.0]oct-7-ene | 250 | 1.17 | Indicative of a secondary KIE, ruling out a primary acs.org-H shift. researchgate.netnih.gov |
While the conrotatory pathway followed by isomerization is widely supported, some studies conclude that the allowed conrotatory ring opening may occur, but the strained cis,trans-diene reverts to the reactant rather than converting to the product, leaving the direct disrotatory mechanism as a possibility. rsc.org For highly strained systems like cis-bicyclo[2.1.0]pent-2-ene, a mechanistic shift towards a true anti-Woodward-Hoffmann disrotatory path is computationally predicted to be favored. researchgate.net
Sigmatropic Rearrangements
Sigmatropic rearrangements involve the migration of a sigma-bond across a π-electron system in a concerted, uncatalyzed intramolecular process. The nomenclature [i,j] signifies that the sigma bond migrates from atom 1 to a new position i and j atoms away on the respective fragments.
In related bicyclo[4.2.0] systems, sigmatropic shifts are prominent thermal reactions. The thermal chemistry of bicyclo[4.2.0]oct-2-ene is characterized by a formal researchgate.net sigmatropic carbon migration, which converts it to bicyclo[2.2.2]oct-2-ene at temperatures around 300°C. researchgate.net This vinylcyclobutane-to-cyclohexene rearrangement is understood to proceed through a stepwise diradical mechanism. researchgate.netmdpi.com Deuterium labeling studies on this system have shown that the researchgate.net carbon shift occurs with a slight preference for inversion of stereochemistry at the migrating carbon. researchgate.net
While direct studies on bicyclo[4.2.0]oct-2-en-7-one are less common, the reactivity of the bicyclo[4.2.0]octa-2,4-diene system has been explored computationally and experimentally. ugent.be These studies investigated the possibility of a acs.org sigmatropic alkyl group shift at high temperatures. The calculations indicated that a concerted acs.org shift has a high energy barrier, but a stepwise pathway mediated by a biradical intermediate could be comparable in energy to other known rearrangements, making it feasible for appropriately substituted compounds. ugent.be
As discussed, the electrocyclic ring-opening of cis-bicyclo[4.2.0]oct-7-ene yields a cyclooctadiene intermediate. researchgate.net A potential subsequent reaction for this intermediate is a acs.org hydrogen shift. rsc.orgacs.org Such a shift is a symmetry-allowed thermal pericyclic reaction. nih.gov However, in the context of the cis,trans-1,3-cyclooctadiene formed from the initial ring-opening, a acs.org hydrogen shift was considered as a possible mechanism for its conversion to the observed cis,cis-1,3-cyclooctadiene product. researchgate.net
Ring-Opening Metathesis Polymerization (ROMP)
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for polymer synthesis that utilizes cyclic olefins. Bicyclo[4.2.0]octene derivatives, due to their inherent ring strain, are particularly interesting monomers for this process.
Mechanism and Scope of ROMP for Bicyclo[4.2.0]octene Derivatives
The mechanism of ROMP involves a metal-carbene catalyst, typically ruthenium-based, which engages in a [2+2] cycloaddition with the strained double bond of the bicyclo[4.2.0]octene monomer. This is followed by a retro-[2+2] cycloaddition that opens the ring and generates a new metal-carbene attached to the growing polymer chain. This process repeats, propagating the polymer chain.
A significant advancement in this area is Alternating Ring-Opening Metathesis Polymerization (AROMP), which allows for the creation of perfectly alternating copolymers. For instance, the polymerization of methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate with cyclohexene (B86901), using a fast-initiating Grubbs catalyst, results in a completely linear and alternating copolymer. scienceopen.com This method is advantageous as it minimizes intramolecular chain-transfer reactions, a common issue with some monocyclic and other bicyclic olefins. scienceopen.com The inclusion of fused cyclohexyl rings in the polymer backbone provides a stable framework for creating alternating functionality in a single polymerization step. scienceopen.com
The scope of AROMP has been expanded to include various functionalized bicyclo[4.2.0]octene derivatives. Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, for example, undergo AROMP with cyclohexene to produce very long alternating polymers with excellent dispersities. nih.gov These amide monomers can be synthesized via the ruthenium-catalyzed isomerization of the corresponding bicyclo[4.2.0]oct-7-ene-7-carboxamides. nih.govnih.gov This isomerization and subsequent polymerization can even be performed in a one-pot reaction. nih.gov
Further exploration into the scope has revealed that other derivatives, such as those with carboxynitrile and carboxaldehyde functionalities at the 8-position of bicyclo[4.2.0]oct-1(8)-ene, are also viable substrates for AROMP with cyclohexene. nih.gov However, the corresponding carboxylic acid derivative did not yield a polymer under similar conditions. nih.gov
| Bicyclo[4.2.0]octene Monomer | Comonomer | Catalyst | Resulting Polymer Structure | Reference |
|---|---|---|---|---|
| Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate | Cyclohexene | (H2IMes)(3-Br-Pyr)2Cl2Ru=CHPh | Linear, alternating copolymer | scienceopen.com |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides | Cyclohexene | Grubbs III catalyst | Long, alternating copolymer with excellent dispersity | nih.govnih.gov |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxynitrile | Cyclohexene | Grubbs III catalyst | Alternating copolymer (stereoirregular and slow addition) | nih.gov |
| Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde | Cyclohexene | Grubbs III catalyst | Regioregular, alternating copolymer | nih.gov |
| Bicyclo[4.2.0]oct-8-ene-8-carboxylic acid | Cyclohexene | Grubbs III catalyst | No polymer observed | nih.gov |
Influence of Substituents on Polymerization Kinetics and Stereochemistry
Substituents on the bicyclo[4.2.0]octene ring system have a profound impact on the kinetics and stereochemistry of ROMP. In the case of bicyclo[4.2.0]oct-6-enes with α,β-unsaturated amide moieties, an unexpected increase in the rate of ring-opening metathesis was observed for substrates with a weakly acidic proton compared to those with ester, alkyl ketone, nitrile, or tertiary amide substituents. nih.govacs.org This rate enhancement is attributed to the deprotonation of the amide, leading to stronger coordination of the carbonyl oxygen to the ruthenium catalyst. nih.govacs.orgnih.gov This coordination stabilizes the transition state of the [2+2] cycloaddition step. nih.gov
A principal component analysis identified ring strain and the electron density on the carbonyl oxygen as the two key factors contributing to a fast ROMP rate for these bicyclo[4.2.0]oct-6-enes. nih.govnih.gov In contrast, factors such as the dipole moment, conjugation, and the energy of the highest occupied molecular orbital had minimal effect on the reaction rate. nih.gov
The stereochemistry of the substituents also plays a role. For norbornene derivatives, which are structurally related to bicyclo[4.2.0]octenes, exo-isomers generally react faster than endo-isomers due to reduced steric hindrance. illinois.edu This principle can be extended to bicyclo[4.2.0]octene systems, where bulky substituents can influence the rate of propagation. nih.gov For instance, in the AROMP of bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides with cyclohexene, bulkier substituents on the amide can lead to incomplete isomerization from the bicyclo[4.2.0]oct-7-ene-7-carboxamide precursor, affecting monomer yields. nih.gov
The nature of the amide side chain in bicyclo[4.2.0]oct-6-ene-7-carboxamides also directly affects the rate of both the ring-opening of the bicyclo[4.2.0]octene monomer and the subsequent reaction of the resulting carbene with cyclohexene. researchgate.net For example, a propylbicyclo[4.2.0]oct-6-ene-7-carboxamide was found to ring-open three times faster than an N-(2-(2-ethoxyethoxy)ethanyl) substituted analog. researchgate.net
| Substituent/Factor | Effect | Rationale | Reference |
|---|---|---|---|
| α,β-unsaturated amide with a weakly acidic proton | Increased rate of ROMP | Deprotonation leads to stronger coordination of the carbonyl oxygen to the ruthenium catalyst, stabilizing the transition state. | nih.govacs.orgnih.gov |
| Ring Strain | Key contributor to fast ROMP | Higher ring strain provides a greater thermodynamic driving force for ring-opening. | nih.govnih.gov |
| Electron density on carbonyl oxygen | Key contributor to fast ROMP | Higher electron density enhances coordination to the ruthenium catalyst. | nih.govnih.gov |
| Bulky substituents on amide side chain | Can lead to incomplete isomerization of precursor | Steric hindrance can slow down the isomerization reaction. | nih.gov |
| Propyl vs. N-(2-(2-ethoxyethoxy)ethanyl) on amide | Propyl-substituted monomer reacts faster | The electronic and steric properties of the amide side chain directly influence reaction rates. | researchgate.net |
Rearrangement Reactions
Bicyclo[4.2.0]oct-7-en-2-one and its analogs are prone to various rearrangement reactions, driven by the release of ring strain. These rearrangements often lead to the formation of more stable bicyclic or monocyclic structures.
The Cargill Rearrangement of this compound and Related Compounds
The Cargill rearrangement is an acid-catalyzed isomerization of β,γ-unsaturated ketones. In the context of this compound, this rearrangement has been documented. Specifically, the acid-catalyzed rearrangement of cis-bicyclo[4.2.0]oct-7-en-2-one has been reported. psu.edu This type of rearrangement is a general reaction for bicyclo[n.2.0] compounds that can be prepared via [2+2] cycloaddition reactions. acs.org
Vinylcyclobutane-to-Cyclohexene Rearrangements via Diradical Intermediates in Bicyclo[4.2.0]octenes
The thermal isomerization of bicyclo[4.2.0]octenes often proceeds through a vinylcyclobutane-to-cyclohexene rearrangement. This process is generally understood to occur via a stepwise diradical mechanism. researchgate.netnih.gov For example, at 300°C, bicyclo[4.2.0]oct-2-ene isomerizes to bicyclo[2.2.2]oct-2-ene through what is formally a illinois.edusmolecule.com sigmatropic carbon migration. researchgate.netresearchgate.net
The involvement of a diradical intermediate can account for several experimental observations, including epimerization and fragmentation products that often accompany the rearrangement. researchgate.net For instance, the thermal behavior of 8-exo-methylbicyclo[4.2.0]oct-2-ene at 275°C yields not only the expected illinois.edusmolecule.com shift product, 5-methylbicyclo[2.2.2]oct-2-enes, but also significant amounts of epimerized and fragmented products. researchgate.net The 8-endo epimer, under the same conditions, primarily undergoes fragmentation and epimerization without forming the illinois.edusmolecule.com product, further supporting the role of a diradical intermediate. researchgate.net
Computational studies using density functional theory have corroborated that the vinylcyclobutane-cyclohexene rearrangement proceeds through a diradical that resides on a very flat potential energy surface. nih.gov This flat energy landscape allows for conformational changes in the diradical intermediate, which in turn explains the stereochemical outcomes observed in the thermal rearrangements of various vinylcyclobutane derivatives. nih.gov
Reactions Involving the Carbonyl Functionality
The carbonyl group in this compound and its analogs is a key site of reactivity. It is susceptible to nucleophilic attack due to the partial positive charge on the carbonyl carbon. This allows for a variety of transformations, including additions and reductions.
Nucleophilic addition reactions are common, where reagents such as Grignard reagents or organolithium compounds can add to the carbonyl carbon to form tertiary alcohols after protonation. The ketone functionality can also be selectively reduced to a secondary alcohol using mild reducing agents like sodium borohydride. More potent reducing agents, such as lithium aluminum hydride, can reduce both the ketone and the alkene functionality.
In a related system, the reaction of a 3-oxa-2-oxobicyclo[4.2.0]oct-4-ene-1-carboxylate with dimethylsulfoxonium methylide demonstrates the reactivity of the carbonyl group within the lactone ring. The initial attack of the ylide on the carbonyl carbon initiates a cascade of ring-opening reactions of both the lactone and the cyclobutane (B1203170) rings, ultimately leading to the formation of tetrahydrobenzofuran and bicyclo[4.1.0]heptene derivatives. jst.go.jp This highlights how the carbonyl group can serve as a trigger for complex skeletal reorganizations.
Nucleophilic Additions to the Ketone Group in Bicyclo[4.2.0]oct-2-en-7-one
The carbonyl group in bicyclo[4.2.0]oct-2-en-7-one is a primary site for nucleophilic attack. smolecule.com Due to the partial positive charge on the carbonyl carbon, it readily reacts with various nucleophiles. Common nucleophilic addition reactions involve organometallic reagents, such as Grignard reagents or organolithium compounds, which attack the carbonyl carbon to form tertiary alcohols upon protonation. The strained nature of the bicyclo[4.2.0] framework can influence the stereochemical outcome of these additions.
In a related context, highly strained tricyclo[4.2.0.01,5]octan-8-ones, which can be derived from bicyclo[4.2.0]octane systems, react with a variety of nucleophiles. These reactions, however, proceed via cleavage of the strained central bond to yield polysubstituted bicyclo[3.3.0]octan-2-ones, demonstrating how the inherent ring strain can direct reaction pathways toward rearrangement products. rsc.org
The reactivity of the ketone can also be harnessed for enzymatic resolutions. For instance, the enzymatic reduction of the ketone in racemic bicyclo[4.2.0]oct-2-en-7-one can produce enantiomerically enriched bicyclo[4.2.0]oct-2-en-7-ol, showcasing the utility of biocatalysis in accessing chiral building blocks from these bicyclic systems. smolecule.com
Regioselectivity in Baeyer-Villiger Oxidations of Bicyclo[4.2.0]octan-7-ones
The Baeyer-Villiger oxidation transforms cyclic ketones into lactones through the insertion of an oxygen atom adjacent to the carbonyl group. scholarsresearchlibrary.comthieme-connect.de The regioselectivity of this reaction—which carbon-carbon bond is cleaved—is determined by the migratory aptitude of the groups attached to the carbonyl. Generally, the group better able to stabilize a positive charge migrates preferentially. scholarsresearchlibrary.comresearchgate.net For bicyclo[4.2.0]octan-7-one, this oxidation can theoretically produce two different regioisomeric lactones, often referred to as the "normal" and "abnormal" products.
Experimental and theoretical studies have delved into the factors governing this regioselectivity. Density Functional Theory (DFT) studies on the Baeyer-Villiger reaction of bicyclo[4.2.0]octan-7-one with hydrogen peroxide have shown that the reaction is highly regioselective. scholarsresearchlibrary.comresearchgate.net The analysis of thermodynamic and kinetic parameters indicates that one regioisomer is significantly favored both kinetically and thermodynamically. scholarsresearchlibrary.comresearchgate.netscholarsresearchlibrary.com This preference is attributed to the formation of a more stable transition state during the migration step. scholarsresearchlibrary.comresearchgate.net
The choice of catalyst can also dramatically influence the regioselectivity and enantioselectivity.
Chemical Catalysts: Chiral metal complexes, including those of zirconium, aluminum, and copper, have been employed in the Baeyer-Villiger oxidation of racemic bicyclo[4.2.0]octan-7-one. thieme-connect.de These systems can achieve regiodivergent kinetic resolution, where each enantiomer of the starting ketone is converted into a different regioisomeric lactone with high enantiomeric enrichment. thieme-connect.de For example, a zirconium(IV) salen catalyst was found to mediate the enantiospecific oxidation of racemic bicyclic cyclobutanones, where the presence of a benzene (B151609) ring in bicyclo[4.2.0]octan-7-one derivatives strongly influenced the selection between the two possible migration pathways. pnas.org
Biocatalysts: Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze this oxidation with often exquisite levels of selectivity. uva.nlrug.nl The oxidation of racemic 2-oxabicyclo[4.2.0]octan-7-one by a BVMO from Mycobacterium tuberculosis proceeded with complete regioselectivity to give the "abnormal" lactone, allowing for the isolation of the unreacted ketone and the lactone product in enantiopure form. rug.nl Furthermore, directed evolution of these enzymes has been used to switch the regioselectivity, for instance, changing the product of an oxidation from the "normal" (99:1) to the "abnormal" lactone (2:98), highlighting the tunability of these biocatalytic systems. uva.nl
Below is a table summarizing the regiochemical outcomes of the Baeyer-Villiger oxidation on bicyclo[4.2.0]octan-7-one analogs under different conditions.
| Substrate | Catalyst/Reagent | Major Product(s) | Key Finding | Citation(s) |
| bicyclo[4.2.0]octan-7-one | Hydrogen Peroxide | Lactone P1 (Normal) | Kinetically and thermodynamically favored regioisomer. | scholarsresearchlibrary.comresearchgate.net |
| racemic bicyclo[4.2.0]octan-7-one | Chiral Zr, Al, or Cu complexes | (3aR,7aS)-hexahydrobenzo[c]furan-1(3H)-one & (3aR,7aR)-hexahydrobenzo[b]furan-2(3H)-one | Regiodivergent kinetic resolution; each enantiomer forms a different regioisomeric lactone. | thieme-connect.de |
| racemic 2-oxabicyclo[4.2.0]octan-7-one | BVMO from M. tuberculosis | (1S,6R)-2,8-dioxabicyclo[4.3.0]nonan-7-one ("Abnormal" lactone) | Complete regioselectivity and kinetic resolution. | rug.nl |
Radical Chemistry and Pathways in Bicyclo[4.2.0]octanones
The bicyclo[4.2.0]octanone skeleton can participate in and be synthesized through reactions involving radical intermediates. The formation and rearrangement of these radicals are central to understanding certain thermal and metal-induced transformations.
Thermal reactions of bicyclo[4.2.0]oct-2-enes are proposed to proceed through stepwise diradical mechanisms. mdpi.comresearchgate.net These pathways can lead to isomerization via a smolecule.comthieme-connect.de-sigmatropic shift or fragmentation. The relative rates of epimerization, fragmentation, and rearrangement are influenced by the substitution pattern on the bicyclic frame. mdpi.com The formation of diradical intermediates is a key feature of these high-temperature processes. smolecule.com
Single-electron transfer (SET) from reducing agents like samarium(II) iodide (SmI₂) can induce radical formation from the ketone moiety. For instance, the reaction of a methylenebicyclo[4.2.0]octanone with SmI₂ is proposed to proceed through a ketyl radical intermediate. acs.org This radical undergoes a cascade of cyclization and fragmentation steps, leading to a ring-expanded methylenebicyclo[3.2.1]octanol product. This demonstrates a powerful method for skeletal rearrangement mediated by radical pathways. acs.org
The formation of the bicyclo[4.2.0]octane ring system itself can also involve radical intermediates. The reaction of lithium enolates with phenyl vinyl sulfoxide (B87167) to form sulfinylbicyclo[4.2.0]octan-1-ols has been investigated for its mechanism. nih.gov Experiments including radical trapping suggest that the cyclization may proceed through a radical pathway, highlighting the potential for radical cyclizations in constructing this bicyclic system. nih.gov Furthermore, radical cations of related polycyclic systems, such as the anti-dimer of cyclobutadiene, have been shown to rearrange to the bicyclo[4.2.0]octa-2,4,7-triene radical cation, indicating that radical cation intermediates can also lead to the formation of this core structure. cmu.edu
Stereochemical Aspects and Regioselectivity in Bicyclo 4.2.0 Oct 7 En 2 One Transformations
Control of Diastereoselectivity and Enantioselectivity in Synthetic Routes
The synthesis of enantiomerically pure or enriched bicyclo[4.2.0]oct-7-en-2-one derivatives is crucial for their application in the total synthesis of chiral natural products and pharmaceuticals. Various strategies have been developed to control diastereoselectivity and enantioselectivity, including the use of chiral auxiliaries, enzymatic resolutions, and asymmetric catalysis.
One effective method for achieving enantiocontrol is through the use of chiral auxiliaries. For instance, diastereoselective [2+2] photocycloaddition reactions of chiral cyclohexenones with olefins have been investigated. In a study involving the photocycloaddition of chiral cyclohexenonecarboxylates with ethylene (B1197577), high diastereoselectivity was achieved, leading to the formation of bicyclo[4.2.0]octanone derivatives. mdpi.comacs.org The use of menthol-derived chiral auxiliaries has been shown to be effective in these reactions, with the diastereomeric excess (de) of the photoproducts being influenced by the choice of solvent and the presence of surfactants in aqueous media. mdpi.com For example, the photocycloaddition of a cyclohexenone bearing a (−)-8-[(p-octyloxy)phenyl]menthol auxiliary with ethylene in an aqueous surfactant system demonstrated enhanced diastereoselectivity compared to reactions in organic solvents. mdpi.com
Enantioselective isomerization followed by a stereoselective [2+2]-cycloaddition represents another powerful strategy. This approach has been utilized to construct bicyclo[4.2.0]octanes with excellent control over both enantioselectivity and diastereoselectivity. researchgate.netnih.govnsf.gov In one example, an enantioselective isomerization of an alkynyl ketone precursor generated a chiral allene (B1206475), which then underwent a diastereoselective intramolecular [2+2] cycloaddition to furnish the bicyclo[4.2.0]octane core with three contiguous stereogenic centers established in a single operation. nih.govnsf.gov
Microbial and enzymatic methods have also been successfully employed for the kinetic resolution of racemic bicyclo[4.2.0]octenone systems. The microbial reduction of racemic bicyclo[4.2.0]oct-2-en-7-one can provide access to both the unreacted ketone and the corresponding alcohol in high enantiomeric purity. google.com Similarly, Baeyer-Villiger monooxygenases (BVMOs) have been used in the kinetic resolution of related bicyclic ketones, although the enantioselectivity can be variable depending on the specific enzyme and substrate. core.ac.uk
Asymmetric catalysis, particularly with transition metal complexes, offers a versatile route to enantiomerically enriched bicyclo[4.2.0]octenones. For example, the reaction of 2-methoxy-1,4-benzoquinones with styrenyl systems promoted by Ti(IV)-TADDOLates can yield 8-aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-diones with high enantiomeric excess (ee). researchgate.netacs.org Gold-catalyzed enantioselective ring-expanding cycloisomerization of 1,5-enynes bearing a cyclopropylidene moiety has also been developed as a novel approach to chiral bicyclo[4.2.0]octanes. acs.org
Table 1: Enantioselective and Diastereoselective Syntheses of Bicyclo[4.2.0]octenone Derivatives
| Reaction Type | Chiral Source/Catalyst | Substrate(s) | Product | Yield (%) | de/ee (%) | Reference(s) |
|---|---|---|---|---|---|---|
| Photocycloaddition | (-)-8-[(p-methoxy)phenyl]menthol auxiliary | Chiral cyclohexenonecarboxylate + Ethylene | Bicyclo[4.2.0]octanone derivative | 58 | 75 de | mdpi.com |
| Photocycloaddition | (-)-8-[(p-octyloxy)phenyl]menthol auxiliary | Chiral cyclohexenonecarboxylate + Ethylene | Bicyclo[4.2.0]octanone derivative | 45 | 88 de | mdpi.com |
| Isomerization/Cycloaddition | Thiourea (B124793) catalyst / Bi(OTf)₃ | Alkynyl ketone with tethered alkene | Bicyclo[4.2.0]octane derivative | Good | High dr | nih.govnsf.gov |
| Microbial Reduction | Mortierella ramanniana | (±)-7,7-dimethylbicyclo[3.2.0]hept-2-en-6-one | (-)-(6S)-endo-alcohol and (+)-(6S)-exo-alcohol | 25 / 23 | 84 ee / >97 ee | mdpi.com |
| Asymmetric Catalysis | Ti(IV)-TADDOLate | 2-Methoxy-1,4-benzoquinone + (E)-Propenylbenzene | 8-Aryl-3-methoxybicyclo[4.2.0]oct-3-en-2,5-dione | Good | High ee | researchgate.netacs.org |
| Asymmetric Dimerization | [(-)-sparteine]₂Cu₂O₂(PF₆)₂ | Carvacrol | Dimeric bicyclo[2.2.2]octenone | 58 | >99 ee | nih.gov |
Regiochemical Control in Cycloaddition Reactions Leading to Bicyclo[4.2.0]octenones
The regioselectivity of cycloaddition reactions is a critical factor in the synthesis of specifically substituted bicyclo[4.2.0]octenone derivatives. Intramolecular [2+2] cycloadditions have proven to be particularly effective in this regard, often proceeding with high levels of regiochemical control.
Thermal intramolecular [2+2] cycloadditions of allenenes and allenynes are a notable example. In these reactions, a three-atom tether connects an allene moiety to an alkene or alkyne. Upon heating, the distal double bond of the allene regioselectively participates in the cycloaddition to form bicyclo[4.2.0]oct-5-ene derivatives in good to excellent yields. nih.govacs.orgacs.orgsigmaaldrich.com The geometry of the olefin in the starting material is completely transferred to the resulting cycloadduct. nih.gov These reactions are believed to proceed through a stepwise mechanism involving a biradical intermediate. nih.gov
Photochemical [2+2] cycloadditions also play a significant role in the synthesis of the bicyclo[4.2.0]octane framework. acs.org The regioselectivity of these reactions can be influenced by the nature of the reactants and the reaction conditions. For instance, the synthesis of bicyclo[4.2.0]octa-2,4-dien-7-one was achieved by trapping an unstable tautomer with benzylideneacetoneiron tricarbonyl, followed by oxidative cleavage. This approach controls the regiochemical outcome by stabilizing a specific reactive intermediate.
The use of transition metal catalysis can also dictate the regioselectivity of cycloaddition reactions. For example, rhodium-catalyzed intramolecular [3+2] dipolar cycloadditions have been developed for the synthesis of various bridged bicyclic systems, showcasing the potential for catalytic control over regiochemical outcomes.
Table 2: Regioselective Cycloaddition Reactions for the Synthesis of Bicyclo[4.2.0]octenone Systems
| Reaction Type | Substrate Type | Key Features | Product | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Thermal Intramolecular [2+2] Cycloaddition | Allenene with three-atom tether | High regioselectivity for distal allene double bond | Bicyclo[4.2.0]oct-5-ene derivative | Good to Excellent | nih.govacs.orgacs.orgsigmaaldrich.com |
| Thermal Intramolecular [2+2] Cycloaddition | Allenynes with phenylsulfonyl group | Efficient formation of bicyclo[4.2.0]octa-1,6-dienes | Bicyclo[4.2.0]octa-1,6-diene derivative | High | acs.org |
| Photochemical [2+2] Cycloaddition | 1,3-Divinylcyclopentane | Cu(I)-catalyzed, leads to a bridged system | Bicyclo[4.2.0]octane derivative | - | acs.org |
Stereomutation and Epimerization Processes in Bicyclo[4.2.0] Systems
Bicyclo[4.2.0]octene systems can undergo thermal rearrangements that involve stereomutation and epimerization, often in competition with other processes like sigmatropic shifts and fragmentation. These transformations are typically mediated by diradical intermediates.
The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene is a well-studied example. Deuterium (B1214612) labeling studies have shown that this reaction proceeds primarily through a direct disrotatory ring-opening, rather than a pathway involving a transient cis,trans-1,3-cyclooctadiene intermediate and a subsequent mdpi.comnih.gov hydrogen shift. nih.govacs.orgmdpi.com
In substituted bicyclo[4.2.0]oct-2-ene systems, thermal treatment can lead to a mixture of products arising from nih.govmdpi.com sigmatropic rearrangement, fragmentation, and epimerization at the C8 position. The relative rates of these competing pathways are influenced by the substituents. For 8-substituted bicyclo[4.2.0]oct-2-enes, one-centered stereomutation (epimerization) at C8 is often a dominant process. researchgate.netnih.govresearchgate.net For example, at 300°C, bicyclo[4.2.0]oct-2-ene itself undergoes isomerization to bicyclo[2.2.2]oct-2-ene via a formal nih.govmdpi.com sigmatropic carbon migration. Deuterium labeling at C8 revealed that one-centered stereomutation is the most significant thermal process, occurring faster than the nih.govmdpi.com shift and fragmentation. nih.govresearchgate.netacs.org This is consistent with the formation of a long-lived, conformationally flexible diradical intermediate upon homolysis of the C1-C8 bond. nih.govresearchgate.netacs.org
The stereochemical outcome of the nih.govmdpi.com sigmatropic shift in these systems often shows a slight preference for inversion of stereochemistry at the migrating carbon, as indicated by the si/sr product ratio. For the parent bicyclo[4.2.0]oct-2-ene, the si/sr ratio is approximately 1.4. nih.govacs.org
Table 3: Thermal Rearrangements and Stereomutation in Bicyclo[4.2.0]octene Systems
| Substrate | Conditions | Major Processes | Key Findings | Reference(s) |
|---|---|---|---|---|
| cis-Bicyclo[4.2.0]oct-7-ene | 250°C | Electrocyclic ring-opening | Proceeds via direct disrotatory pathway | nih.govacs.orgmdpi.com |
| Bicyclo[4.2.0]oct-2-ene | 300°C | Epimerization at C8, nih.govmdpi.com sigmatropic shift, fragmentation | Epimerization is the dominant process; si/sr ratio for nih.govmdpi.com shift is ~1.4 | nih.govresearchgate.netacs.org |
| 8-exo-Methylbicyclo[4.2.0]oct-2-ene | 275°C | nih.govmdpi.com sigmatropic shift, epimerization, fragmentation | si/sr ratio for nih.govmdpi.com shift is 2.4 | researchgate.netnih.gov |
| 8-endo-Methylbicyclo[4.2.0]oct-2-ene | 275°C | Fragmentation, epimerization | Primarily undergoes fragmentation | researchgate.netnih.gov |
| 8-exo-Methoxybicyclo[4.2.0]oct-2-ene | 250-300°C | nih.govmdpi.com sigmatropic shift, epimerization, fragmentation | si/sr ratio for nih.govmdpi.com shift is 3.2 | researchgate.net |
Influence of Structural Modifications and Substituents on Reaction Stereochemistry and Regioselectivity
Structural modifications and the nature of substituents on the bicyclo[4.2.0]octenone ring system have a profound impact on the stereochemistry and regioselectivity of its transformations. The electronic and steric properties of substituents can influence the stability of intermediates and transition states, thereby directing the reaction towards a specific outcome.
In the thermal rearrangements of 8-substituted bicyclo[4.2.0]oct-2-enes, the substituent at the C8 position significantly affects the competition between nih.govmdpi.com sigmatropic shift, fragmentation, and epimerization. For example, at 275°C, 8-exo-methylbicyclo[4.2.0]oct-2-ene undergoes a nih.govmdpi.com sigmatropic rearrangement with an si/sr ratio of 2.4, along with significant epimerization and fragmentation. researchgate.netnih.gov In contrast, the 8-endo epimer primarily undergoes fragmentation and to a lesser extent, epimerization, with no nih.govmdpi.com shift product observed. researchgate.netnih.gov This highlights the critical role of the substituent's stereochemistry. An 8-exo-methoxy substituent leads to a higher si/sr ratio of 3.2 for the nih.govmdpi.com shift, suggesting that the electron-donating methoxy (B1213986) group stabilizes the diradical intermediate and influences the stereochemical course of the reaction. researchgate.net The si/sr ratios for the more conformationally labile bicyclo[4.2.0]oct-2-enes are generally lower than those observed for the more rigid bicyclo[3.2.0]hept-2-enes. mdpi.comresearchgate.net
The substituent on the allene terminus in intramolecular [2+2] cycloadditions also has a dramatic effect on the reaction rate. Aromatic substituents generally lead to faster reactions compared to aliphatic groups.
In asymmetric cycloadditions, the nature of the chiral auxiliary or catalyst is paramount. For instance, in the Ti(IV)-TADDOLate promoted reactions of 2-methoxy-1,4-benzoquinones, the structure of the styrenyl reactant and the specific TADDOL ligand influences the enantiomeric excess of the resulting bicyclo[4.2.0]oct-3-en-2,5-dione products. researchgate.netacs.org Reactions with 1-anisylcycloalkenes showed that the ring size of the cycloalkene also affects the yield and enantiomeric purity, with 1-anisylcycloheptene affording products with a different absolute configuration and lower ee compared to 1-anisylcyclopentene or 1-anisylcyclohexene. researchgate.net
Table 4: Influence of Substituents on the Stereochemical Outcome of Bicyclo[4.2.0]oct-2-ene Rearrangements
| Substrate | Conditions | si/sr Ratio for nih.govmdpi.com Shift | kep / k1,3 | Reference(s) |
|---|---|---|---|---|
| Bicyclo[4.2.0]oct-2-ene (Deuterium labeled) | 300°C | ~1.4 | >1 | nih.govresearchgate.netacs.org |
| 8-exo-Methylbicyclo[4.2.0]oct-2-ene | 275°C | 2.4 | Significant epimerization | researchgate.netnih.gov |
| 8-exo-Methoxybicyclo[4.2.0]oct-2-ene | 250-300°C | 3.2 | Significant epimerization | researchgate.net |
| exo-8-Cyclopropylbicyclo[4.2.0]oct-2-ene | 275°C | 1.8 | High | mdpi.com |
Computational Chemistry and Theoretical Investigations of Bicyclo 4.2.0 Octanones
Density Functional Theory (DFT) Studies on Reaction Mechanisms
Density Functional Theory (DFT) has proven to be a powerful method for investigating the reaction mechanisms of bicyclo[4.2.0]octanones. It allows for the detailed examination of potential energy surfaces, transition states, and the electronic factors that control reaction pathways.
Mechanistic Elucidation of Cycloaddition Pathways (e.g., Diels-Alder)
While the alkene functionality in Bicyclo[4.2.0]oct-7-en-2-one is amenable to [4+2] cycloadditions like the Diels-Alder reaction, its primary role in computational studies has often been as a product or intermediate in other significant reactions. For instance, DFT calculations have been instrumental in understanding intramolecular Diels-Alder (IMDA) reactions where bicyclo[4.2.0]octane skeletons are formed. jst.go.jp These studies focus on the regioselectivity and stereoselectivity of the ring-forming process. jst.go.jp
The 8π-6π electrocyclization cascade, a powerful biosynthetic and synthetic tool for creating bicyclo[4.2.0]octa-2,4-diene scaffolds, has been extensively studied using DFT. acs.org These calculations explain the experimental observation that unsubstituted and monosubstituted 1,3,5,7-octatetraenes are resistant to forming the bicyclic product, as the 8π and 6π electrocyclization transition states are nearly equal in energy, and the cyclooctatriene intermediate is significantly more stable. acs.org
Analysis of Rearrangement Transition States and Energy Profiles
The thermal and catalyzed rearrangements of bicyclo[4.2.0]octanones and related structures are a major focus of computational studies. DFT calculations are used to map the potential energy surfaces of these reactions, identifying the transition states and intermediates that connect reactants to products.
A key example is the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene. nih.govnih.gov High-level computational studies have shown that this reaction proceeds through a conrotatory, Woodward-Hoffmann allowed pathway to yield cis,trans-cycloocta-1,3-diene, which then isomerizes to the final product, rather than a direct, "anti-Woodward-Hoffmann" disrotatory pathway. nih.govresearchgate.net The energy profiles calculated using DFT clearly favor the two-step mechanism. nih.govresearchgate.net
DFT has also been applied to understand the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one. researchgate.net By analyzing the thermodynamic and kinetic parameters of the possible regioisomeric pathways, researchers found that the formation of specific lactone regioisomers is both kinetically and thermodynamically favored. researchgate.net
Furthermore, computational studies have explored the rearrangements of substituted bicyclo[4.2.0]octenones. For example, the base-dependent rearrangements of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one, which can lead to stereospecific ring contraction or allylic substitution, have been investigated. rsc.org
Prediction and Rationalization of Regioselectivity and Stereoselectivity
Computational chemistry excels at predicting and explaining the regioselectivity and stereoselectivity observed in reactions involving bicyclo[4.2.0]octanones. By calculating the energies of different transition states, chemists can determine which reaction pathway is favored and thus which product isomer will be dominant.
In the context of the 8π-6π electrocyclization cascades, DFT calculations have shown that the diastereoselectivity of the 6π ring closure arises from steric destabilization of the endo transition state, favoring the exo mode of ring closure. acs.org This theoretical insight explains the stereoselectivity observed in the biosynthesis of natural products containing the bicyclo[4.2.0]octa-2,4-diene core. acs.org
For the Baeyer-Villiger oxidation of bicyclo[4.2.0]octan-7-one, DFT studies have successfully rationalized the observed regioselectivity by comparing the activation energies of the competing pathways leading to different lactone products. researchgate.net Similarly, in the intramolecular Diels-Alder reactions that form bicyclo[4.2.0]octane systems, DFT can predict the favored regio- and stereoisomers by analyzing the transition state energies. jst.go.jp
Kinetic Isotope Effect (KIE) Studies and Their Computational Validation
Kinetic isotope effect (KIE) studies provide valuable mechanistic information by comparing the rates of reaction for isotopically labeled and unlabeled reactants. Computational chemistry plays a crucial role in validating and interpreting experimental KIE data.
The thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-1,3-cyclooctadiene has been a subject of combined experimental and computational KIE studies. nih.goviitd.ac.in The experimentally observed secondary deuterium (B1214612) KIEs were much smaller than what would be expected for a iitd.ac.in hydrogen shift mechanism from a transient cis,trans-1,3-cyclooctadiene intermediate. nih.govresearchgate.net Computational calculations of the KIE values for a conrotatory ring opening followed by E to Z isomerization were in good agreement with the experimental values, providing strong evidence against the direct disrotatory and the iitd.ac.in hydrogen shift pathways. nih.govresearchgate.net
In another study, an inverse KIE was observed in the ring-opening metathesis of a bicyclo[4.2.0]oct-6-ene derivative. acs.org This was attributed to the stabilization of the transition state through coordination of a carbonyl oxygen to the ruthenium catalyst, a phenomenon that can be modeled and rationalized using computational methods. acs.org
Table 1: Experimental and Computed Kinetic Isotope Effects for the Isomerization of cis-Bicyclo[4.2.0]oct-7-ene
| Isotope Labeling | Experimental kH/kD (at 250 °C) | Computational kH/kD | Reference |
| 2,2,5,5-d4 | 1.17 | Consistent with conrotatory pathway | researchgate.net |
| 7,8-d2 | 1.20 | Consistent with conrotatory pathway | nih.goviitd.ac.in |
Theoretical Analysis of Molecular Strain and Electronic Structure
The bicyclo[4.2.0]octane framework possesses significant ring strain, which profoundly influences its reactivity. Theoretical analysis allows for the quantification of this strain and the understanding of its electronic origins. The strain energy of the [4.2.0] system is estimated to be around 25–30 kcal/mol, primarily due to the planar four-membered ring and eclipsing interactions.
Quantum chemical calculations, particularly DFT, are used to elucidate the electronic structure of this compound. These calculations provide insights into the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and how these electronic properties relate to the molecule's reactivity. For example, the electron-withdrawing nature of the carbonyl group influences the reactivity of the alkene in cycloaddition reactions.
Principal component analysis, combining experimental data with computational results (such as structures optimized with ωB97X-D/6311+G(2df,2p) calculations), has been used to identify key contributors to reactivity in bicyclo[4.2.0]oct-6-enes. acs.org This analysis revealed that ring strain and the electron density on the carbonyl oxygen were the two most important factors for fast ring-opening metathesis, while properties like the dipole moment and the energy of the HOMO had less impact. acs.org
Advanced Computational Approaches for Exploring Conformational Dynamics and Reactivity
Beyond static calculations of transition states and intermediates, advanced computational methods are employed to explore the conformational dynamics of bicyclo[4.2.0]octanones and their influence on reactivity. Molecular Dynamics (MD) simulations, for instance, can model the time-dependent behavior of these molecules, providing insights into their conformational flexibility and intermolecular interactions.
The conformational landscape of bicyclo[4.2.0]octanones can be complex, and understanding the relative energies and populations of different conformers is crucial for predicting reactivity. researchgate.net For example, in the rearrangement of bicyclo[3.2.1]oct-6-en-8-ylidene, the existence of two different carbene conformations, a "classical" one and a "foiled" one where the divalent carbon bends towards the double bond, was proposed based on experimental results and corroborated by DFT, MP2, and G4 computations. uni-giessen.de These different conformations lead to distinct reaction products. uni-giessen.de
The interplay between conformational flexibility and reaction pathways is also evident in the electrocyclization reactions of larger systems that form bicyclo[4.2.0]octadiene structures. The ability of the molecule to adopt the necessary geometry for ring closure is a key factor determining the reaction outcome.
Applications of Bicyclo 4.2.0 Oct 7 En 2 One and Its Derivatives in Organic Synthesis
Bicyclo[4.2.0]octanones as Versatile Synthetic Intermediates
The bicyclo[4.2.0]octanone skeleton, characterized by a fusion of six- and four-membered rings, serves as a powerful tool for synthetic chemists. smolecule.comdocumentsdelivered.com The inherent ring strain of this bicyclic system makes it susceptible to a variety of chemical transformations, allowing for the construction of diverse and complex molecular structures. smolecule.com These compounds can undergo a range of reactions, including rearrangements, ring-expansions, and functional group interconversions, to provide access to other important carbocyclic and heterocyclic frameworks. acs.orgacs.org
The strategic placement of functional groups, such as the ketone in bicyclo[4.2.0]oct-7-en-2-one, provides a handle for further chemical manipulation. smolecule.comnih.gov For instance, the carbonyl group can participate in nucleophilic additions and reductions, while the double bond can undergo various cycloaddition and functionalization reactions. smolecule.com This dual reactivity makes bicyclo[4.2.0]octanones particularly useful as starting materials for the synthesis of a wide array of more complex molecules. Their utility is further demonstrated in their application as precursors to other bicyclic systems, such as bicyclo[3.3.0]octanes and bicyclo[4.3.0]nonanes. documentsdelivered.com
Building Blocks for Complex Polycyclic Systems, such as Tricyclo[3.3.0.0]octanones
A significant application of bicyclo[4.2.0]octanones is their role as precursors to even more complex, strained polycyclic systems. Notably, they have been instrumental in the synthesis of tricyclo[3.3.0.0]octanones. rsc.org The transformation of bicyclo[4.2.0]oct-2-en-7-ones into these tricyclic structures can be achieved through a series of stereoselective reactions. rsc.org For example, the introduction of a bromine atom at the 2-position of the bicyclo[4.2.0]octenone ring system sets the stage for a subsequent intramolecular cyclization to form the tricyclic framework. rsc.org
These highly strained tricyclo[3.3.0.0]octanones are themselves valuable intermediates, reacting with various nucleophiles to generate polysubstituted bicyclo[3.3.0]octan-2-ones. rsc.org This strategy highlights the "building block" nature of bicyclo[4.2.0]octanones, where their inherent reactivity is harnessed to construct progressively more intricate molecular architectures. The ability to control the stereochemistry of these transformations is a key aspect of their synthetic utility. rsc.org
Precursors in Natural Product Synthesis (e.g., Endiandric Acids, Emeriones)
The bicyclo[4.2.0]octadiene core is a recurring structural motif in a fascinating family of natural products, including the endiandric acids and emeriones. nih.govresearchgate.net The biosynthesis of these molecules is believed to involve a remarkable cascade of electrocyclization reactions, and synthetic chemists have drawn inspiration from this to devise elegant total syntheses. nih.govrsc.org
Endiandric Acids: The total synthesis of endiandric acids often proceeds through a bicyclo[4.2.0]octadiene intermediate. nih.govanu.edu.au One biomimetic approach involves the spontaneous 8π and 6π electrocyclizations of a linear tetraene precursor to form the bicyclic diol. wikipedia.org This key intermediate is then further elaborated to achieve the final complex tetracyclic structure of the natural product. wikipedia.org A unified synthetic strategy has been developed that allows for the synthesis of different endiandric acid family members from a common bicyclo[4.2.0]octadiene precursor, showcasing the versatility of this building block. anu.edu.au
Emeriones: Similarly, the synthesis of emeriones, a group of fungal metabolites, has been accomplished using a bioinspired strategy centered around the formation of a bicyclo[4.2.0]octadiene scaffold. nih.govchemrxiv.orgchemistryviews.org An 8π/6π electrocyclization cascade of a stereodefined pentaene is employed to construct the central bicyclic core. nih.govresearchgate.net Subsequent stereoselective oxidations of the resulting bicyclo[4.2.0]octadiene diastereomers lead to the various members of the emerione family. nih.govresearchgate.net This work not only provided access to these complex natural products but also enabled the structural revision of one of its members. nih.govresearchgate.net
| Natural Product Family | Key Synthetic Strategy | Bicyclo[4.2.0]octane Intermediate |
| Endiandric Acids | Biomimetic electrocyclization cascade | Bicyclo[4.2.0]octadiene |
| Emeriones | Bioinspired 8π/6π electrocyclization cascade | Bicyclo[4.2.0]octadiene |
Development of Chiral Scaffolds for Asymmetric Synthesis
The development of enantiomerically pure bicyclo[4.2.0]octanone derivatives has opened avenues for their use as chiral scaffolds in asymmetric synthesis. koreascience.kr The ability to access these compounds in a stereochemically defined manner is crucial for their application in the synthesis of optically active target molecules.
One approach to obtaining enantiomerically pure bicyclo[4.2.0]octanones involves enzymatic resolution. For instance, racemic bicyclo[4.2.0]oct-2-en-7-ol has been successfully resolved using enzymes, providing access to both enantiomers. rsc.org Another strategy involves the use of chiral auxiliaries. For example, the condensation of racemic bicyclo[4.2.0]oct-2-en-7-one with l-ephedrine affords a mixture of diastereomeric oxazolidines, which can be separated by crystallization. Subsequent hydrolysis then regenerates the optically active ketone. google.com Furthermore, stereoselective intramolecular [2+2] cycloadditions have been employed to synthesize optically active bicyclo[4.2.0]octanones from chiral starting materials. koreascience.kr These chiral bicyclic building blocks can then be used to control the stereochemistry of subsequent reactions, leading to the synthesis of enantiomerically enriched products. acs.orgrsc.org
Applications in Polymer Chemistry, particularly via Ring-Opening Metathesis
Derivatives of bicyclo[4.2.0]octene have emerged as valuable monomers in the field of polymer chemistry, particularly in ring-opening metathesis polymerization (ROMP). scienceopen.comnih.gov ROMP is a powerful technique for the synthesis of polymers with well-defined structures and properties. The strain in the bicyclo[4.2.0]octene ring system makes it an excellent substrate for this type of polymerization.
A notable application is in alternating ring-opening metathesis polymerization (AROMP). For example, the polymerization of methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate with cyclohexene (B86901) in the presence of a Grubbs catalyst leads to a completely linear and alternating copolymer with a low dispersity. scienceopen.com This approach allows for the creation of polymers with novel backbones and precisely controlled microstructures. The inclusion of the fused cyclohexyl rings in the polymer backbone helps to minimize undesirable side reactions, such as intramolecular chain-transfer. scienceopen.com
Furthermore, bicyclo[4.2.0]oct-6-enes have also been investigated as monomers in AROMP. acs.orgnih.gov These tetrasubstituted alkenes are typically less reactive in olefin metathesis, but researchers have developed methods to overcome this challenge. acs.orgnih.gov The ability to polymerize these monomers opens up new possibilities for the synthesis of highly substituted and functionalized polymers.
Utility as Intermediates in Pharmaceutical and Agrochemical Synthesis
The unique structural features and reactivity of bicyclo[4.2.0]octanones make them attractive intermediates in the synthesis of molecules with potential applications in the pharmaceutical and agrochemical industries. smolecule.comacs.org The bicyclic framework can serve as a rigid scaffold upon which various functional groups can be appended to interact with biological targets.
While specific examples directly linking this compound to marketed drugs are not extensively documented, the broader class of bicyclo[4.2.0]octane derivatives has been recognized for its potential in drug discovery. google.com For instance, certain bicyclo[4.2.0]octane derivatives have been investigated for their potential in treating cardiovascular disorders. google.com The ability to synthesize a wide range of substituted bicyclic compounds from these intermediates allows for the creation of diverse chemical libraries for screening against various biological targets. The development of enantioselective syntheses of these building blocks is particularly important in this context, as the biological activity of chiral molecules is often dependent on their stereochemistry. google.com
Conclusion and Future Research Directions
Summary of Key Advancements in Bicyclo[4.2.0]oct-7-en-2-one Chemistry
The synthesis and manipulation of the bicyclo[4.2.0]octenone core have seen significant progress, driven by its utility as a versatile building block. One of the most powerful strategies for constructing this framework is the [2+2] cycloaddition reaction. Specifically, the cycloaddition of ketenes with dienes has been established as a key step in non-biomimetic approaches to the kingianin family of natural products, which exhibit promising anti-apoptotic and anti-diabetic properties. researchgate.netresearchgate.net Furthermore, enantioselective methods, including those employing chiral catalysts or isomerization/stereoselective [2+2] cycloadditions of allenic ketones, have been developed to access chiral bicyclo[4.2.0]octanes, demonstrating the potential for asymmetric synthesis. nsf.govnih.gov
Another significant avenue for the synthesis of these structures involves photochemical rearrangements. Bicyclo[2.2.2]octenones, which are readily accessible via Diels-Alder reactions, can undergo a characteristic 1,3-acyl shift upon irradiation to furnish the bicyclo[4.2.0]octenone skeleton. ijsr.netscielo.org.mx This photochemical transformation provides a valuable entry point to the strained four-membered ring system from a more stable precursor.
The value of bicyclo[4.2.0]octenone derivatives is underscored by their role as pivotal intermediates. For instance, enantiomerically pure forms of substituted bicyclo[4.2.0]oct-2-en-7-ones, prepared via microbial reduction, are crucial for the synthesis of prostacyclin analogues intended for treating cardiovascular disorders. google.com
Table 1: Summary of Key Synthetic Advancements
| Advancement | Description | Key Reaction Type(s) | Application Example | Citations |
|---|---|---|---|---|
| Natural Product Synthesis | Development of non-biomimetic routes to the kingianin family. | [2+2] Ketene (B1206846) Cycloaddition | Synthesis of Kingianin Precursors | researchgate.netresearchgate.net |
| Asymmetric Synthesis | Access to chiral bicyclo[4.2.0]octanes with high enantiocontrol. | Enantioselective [2+2] Cycloaddition | Synthesis of Benzocyclobutenes | researchgate.netnsf.govnih.gov |
| Photochemical Routes | Formation of the bicyclo[4.2.0]octenone core from stable precursors. | Photochemical 1,3-Acyl Shift | Access to functionalized bicyclic systems | ijsr.netscielo.org.mx |
| Biocatalysis | Preparation of enantiomerically pure intermediates. | Microbial Reduction | Synthesis of Prostacyclin Analogues | google.com |
Identification of Unexplored Reactivity and Transformational Pathways
Despite progress in its synthesis, the full reactive potential of this compound remains largely untapped. The molecule's inherent strain and the presence of multiple functional groups suggest a rich and complex chemical behavior awaiting exploration.
Pericyclic Reactions: The vinylcyclobutane moiety is known to undergo thermal rearrangements. Studies on the parent hydrocarbon, bicyclo[4.2.0]oct-2-ene, show that it isomerizes to bicyclo[2.2.2]oct-2-ene via a formal smolecule.comnih.gov sigmatropic shift, proceeding through a diradical intermediate. mdpi.comresearchgate.net The interplay of the ketone and the double bond in this compound could lead to novel thermal or photochemical pathways, such as electrocyclic ring-opening or alternative sigmatropic shifts, that differ from the simple hydrocarbon.
Rearrangement Chemistry: Substituted bicyclo[4.2.0]octenones have been shown to undergo fascinating rearrangements. For example, treatment of 8-chloro-8-methylbicyclo[4.2.0]oct-2-en-7-one with different bases can lead to either stereospecific ring contraction or allylic substitution. rsc.org In a different approach, samarium(II) iodide induces a 1,2-rearrangement with ring expansion of a methylenebicyclo[4.2.0]octanone to a methylenebicyclo[3.2.1]octanol. nih.gov These precedents suggest that this compound could be a substrate for a variety of skeletal reorganizations initiated by acids, bases, or radical initiators, leading to diverse and complex molecular architectures.
Enone Reactivity: As an enone, the compound is a prime candidate for conjugate addition reactions. While simple alkenes are unreactive towards soft nucleophiles, enones readily undergo this reaction. youtube.com A systematic investigation of the conjugate addition of various soft nucleophiles (e.g., thiols, cyanides, organocuprates) to the this compound system could provide a powerful method for introducing functionality at the C-8 position with potential stereocontrol.
Opportunities for Novel Synthetic Routes and Methodological Development
The development of more efficient, scalable, and versatile methods for the synthesis of this compound and its derivatives is a crucial objective.
Catalytic Cycloadditions: While [2+2] cycloadditions are effective, there is considerable scope for developing new catalytic variants that offer improved stereoselectivity, broader substrate scope, and milder reaction conditions. nsf.gov The development of catalytic, enantioselective reactions, perhaps using modern Lewis acid or organocatalytic systems, would be a significant step forward. researchgate.net
Organometallic Approaches: The synthesis of the unstable bicyclo[4.2.0]octa-2,4-dien-7-one was achieved by trapping a transient tautomer with an iron tricarbonyl complex, which could then be removed oxidatively. rsc.org This highlights the potential for organometallic reagents to mediate the formation of highly strained or unstable bicyclic systems that are otherwise inaccessible. Exploring other transition metals to catalyze novel cycloadditions or rearrangements could unlock new synthetic pathways. For example, Rh(I)-catalyzed dimerization and annulation of alkynes has been used to prepare highly unsaturated bicyclo[4.2.0]octa-1,5,7-trienes. rsc.org
Ring Expansion/Contraction Strategies: The formation of bicyclic systems can also be achieved from other ring sizes. The reaction of ketone enolates with phenyl vinyl sulfoxide (B87167) has been shown to produce various bicyclo[n.2.0]alkan-1-ols. rsc.org Exploring such ring-forming strategies could provide alternative and complementary routes to the this compound core.
Integration of Advanced Computational Approaches for Deeper Mechanistic Insights
Modern computational chemistry offers a powerful lens through which to understand and predict the behavior of complex molecules like this compound. High-level computational studies have already been instrumental in clarifying the reaction mechanisms of the related parent hydrocarbon, cis-bicyclo[4.2.0]oct-7-ene. nih.gov These studies demonstrated that its thermal ring-opening to cis,cis-cycloocta-1,3-diene proceeds through a Woodward-Hoffmann allowed conrotatory pathway, rather than a previously suggested "anti-Woodward-Hoffmann" disrotatory path. researchgate.net
This success provides a clear roadmap for future investigations. Applying similar computational methods to this compound could:
Elucidate the detailed energy profiles of its potential thermal and photochemical rearrangements, including pericyclic reactions and diradical-mediated pathways. mdpi.com
Predict the stereochemical outcomes of reactions, guiding the design of stereoselective syntheses.
Model the interaction of the ketone with various reagents, helping to rationalize and predict its reactivity in nucleophilic and conjugate addition reactions.
Aid in the design of new catalysts for its synthesis by modeling catalyst-substrate interactions and transition states.
Emerging Applications in Chemical Sciences and Materials Design
The unique structural and electronic properties of the bicyclo[4.2.0]octane scaffold make it an attractive platform for applications beyond traditional organic synthesis.
Medicinal Chemistry: The established use of bicyclo[4.2.0]octenone intermediates in the synthesis of cardiovascular drugs and the promising biological activity of the kingianins highlight the pharmaceutical potential of this scaffold. researchgate.netgoogle.com Derivatives of the related 7,7,8,8,-tetramethyl-cis-diaza-bicyclo[4.2.0]octane-3,5-dione have been noted for their ability to induce differentiation in tumor cells, suggesting applications as anticancer agents. atlantis-press.com The rigid, three-dimensional structure of this compound makes it an excellent starting point for creating new molecular libraries for drug discovery.
Materials Science: The inherent ring strain of the cyclobutane (B1203170) moiety represents stored potential energy. This feature could be exploited in the design of novel polymers or mechanosensitive materials. For instance, polymerization or ring-opening of the bicyclic system could yield materials with unique mechanical properties. The bicyclo[4.2.0]octane core architecture is being explored in various contexts, and its rigidity and defined stereochemistry are valuable attributes for materials design. vulcanchem.com
Chemical Biology: The reactivity of the enone system towards soft nucleophiles like thiols could be harnessed to design specific covalent inhibitors for biological targets or to develop chemical probes for studying cellular processes. youtube.com
Table 2: Future Research Directions and Opportunities
| Research Area | Key Objective | Potential Impact |
|---|---|---|
| Unexplored Reactivity | Systematically investigate the pericyclic, thermal, and rearrangement chemistry of the title compound. | Discovery of novel skeletal transformations and access to new molecular architectures. |
| Novel Synthetic Methods | Develop new catalytic, enantioselective, and scalable routes. | Improved access to the core structure and its derivatives for broader application. |
| Computational Chemistry | Apply high-level computational studies to map reaction pathways and predict reactivity. | Deeper mechanistic understanding, rational design of experiments, and catalyst development. |
| Medicinal Chemistry | Utilize the scaffold for the design and synthesis of new bioactive compounds. | Development of new therapeutics for a range of diseases, including cancer and cardiovascular disorders. |
| Materials Science | Exploit the strained-ring system to create advanced polymers and responsive materials. | Creation of new materials with tailored mechanical, thermal, or electronic properties. |
Q & A
Q. What established synthetic routes exist for Bicyclo[4.2.0]oct-7-en-2-one, and how do reaction conditions influence yield and purity?
Methodological Answer: The compound is commonly synthesized via Diels-Alder reactions or isomerization of bicyclic precursors. Reaction temperature, catalyst choice (e.g., Ru-based catalysts for isomerization), and solvent polarity significantly affect yield and purity. For example, isomerization protocols using (3-BrPyr)₂Cl₂(H₂IMes)Ru=CHPh enable selective olefin migration, which can be monitored via GC-MS or NMR to optimize conditions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how can conflicting data (e.g., NMR vs. X-ray) be resolved?
Methodological Answer: High-resolution ¹³C NMR and X-ray crystallography are critical. Conflicting data may arise from dynamic ring strain or crystallographic packing effects. To resolve discrepancies, combine variable-temperature NMR studies with DFT calculations to model conformational flexibility. Cross-validate results using IR spectroscopy and mass spectrometry .
Q. What are the best practices for ensuring reproducibility in synthesizing this compound, especially during scale-up?
Methodological Answer: Document reaction parameters (e.g., catalyst loading, inert atmosphere protocols) meticulously. Use Schlenk-line techniques for air-sensitive steps. Purification via flash chromatography with standardized solvent gradients ensures consistency. Validate batch reproducibility using HPLC and comparative TLC .
Q. How should kinetic studies be designed to determine activation parameters for reactions involving this compound?
Methodological Answer: Conduct time-resolved experiments under controlled temperatures (e.g., 25–80°C) using in-situ FTIR or NMR. Apply the Eyring equation to calculate ΔH‡ and ΔS‡. Ensure pseudo-first-order conditions by maintaining excess reagents. Triplicate trials and statistical error analysis are essential .
Q. What common impurities arise during synthesis, and how can chromatographic techniques be optimized for purification?
Methodological Answer: Common impurities include unreacted dienophiles or regioisomers. Use gradient elution (hexane/EtOAc) with silica gel columns. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mixtures improves separation. Monitor fractions via LC-MS .
Advanced Research Questions
Q. How can computational methods like DFT elucidate the ring strain and reactivity of this compound?
Methodological Answer: Perform DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces, quantifying ring strain via bond-angle deviation analysis. Compare activation barriers for ring-opening reactions with experimental kinetic data. Solvent effects can be modeled using implicit solvation (e.g., PCM) .
Q. What strategies improve regioselectivity in Diels-Alder reactions involving this compound?
Methodological Answer: Modify diene electronics using electron-withdrawing groups (EWGs) to favor endo selectivity. Steric effects can be controlled via bulky substituents on the dienophile. Monitor regioselectivity via NOESY NMR to confirm adduct geometry. Computational docking studies (e.g., AutoDock) may predict favorable transition states .
Q. How does isomerization of this compound derivatives influence their polymerization behavior in ROMP protocols?
Methodological Answer: Isomerization shifts the olefin position, altering monomer reactivity. Use Ru catalysts to polymerize isomerized amides with cyclohexene, achieving alternating copolymers. Characterize molecular weight via GPC and confirm alternation using ¹H NMR end-group analysis. Adjust catalyst loading to control Mn (up to ~130 kDa) .
Q. In transition-metal-catalyzed processes, how do steric and electronic factors dictate reaction pathways?
Methodological Answer: Steric bulk in ligands (e.g., NHC ligands) reduces side reactions by blocking undesired coordination sites. Electronic effects are probed via Hammett plots by varying substituents on the bicyclic framework. In-situ XAS can monitor metal oxidation states during catalysis .
Q. How can monomer design of this compound derivatives tailor alternating copolymer properties?
Methodological Answer: Introduce functional groups (e.g., carboxamides) to enhance solubility or crosslinking. Vary cyclohexene comonomer ratios to modulate Tg and mechanical strength. Use DSC and tensile testing to correlate structure with thermal/mechanical behavior. Computational MD simulations predict bulk material properties .
Methodological Frameworks
- PICO Framework : For mechanistic studies, define Population (reaction system), Intervention (catalyst/conditions), Comparison (alternative pathways), and Outcome (yield/selectivity) .
- FINER Criteria : Ensure questions are Feasible (e.g., lab resources), Interesting (novel catalytic insights), Novel (unexplored regioselectivity), Ethical (non-hazardous protocols), and Relevant (polymer applications) .
Data Analysis Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
